Albuterol adipate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

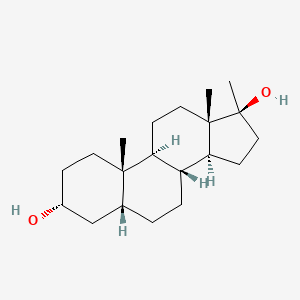

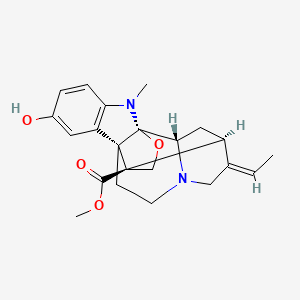

Albuterol adipate is a salt of Albuterol -- β2-AR agonist. Albuterol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.

科学的研究の応用

Effects on Lower Esophageal Function

- Study Overview : Albuterol, a β2-adrenergic agonist, was analyzed for its pharmacodynamics on esophageal function in healthy volunteers. The study utilized a double-blind crossover design at an academic medical center. Albuterol's effects on the lower esophageal sphincter (LES) relaxation, transient LES relaxations (TLESRs), and esophageal contractions were measured. Results indicated that albuterol reduced LES basal tone and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner, suggesting potential implications for patients with acid reflux issues. However, the frequency of TLESRs was not significantly altered compared to placebo (Crowell et al., 2001).

Pharmacogenetic Drug Response

- Study Overview : A whole-genome sequencing pharmacogenetics study of 1,441 children with asthma identified genetic variants associated with bronchodilator drug response (BDR), including albuterol. This research highlighted significant racial/ethnic differences in albuterol drug response and identified genetic loci near genes linked to lung capacity, immunity, and β-adrenergic signaling. The study underscored the need for research on minority populations in pharmacogenetics (Mak et al., 2018).

Pharmacokinetics of Albuterol Salts

- Study Overview : The study investigated the production of slowly dissolving albuterol salts, including albuterol adipate, as a means to extend the drug's duration of action following aerosol delivery to the lung. Albuterol adipate's solubility, dissolution rates, and thermal properties were characterized, providing insights into its potential for prolonged therapeutic effects (Jashnani et al., 1993).

Aerosol Generation Performance

- Study Overview : This research compared aerosols formed by different salts of albuterol, including albuterol adipate, under varying environmental conditions. It assessed the impact of temperature and humidity on the performance of a model dry powder inhaler. The study found significant differences in inhaler performance outcomes between physical forms and across environmental conditions, contributing to the understanding of optimal physical forms for inhaler-based medications (Jashnani & Byron, 1996).

Clinical Trials and Effectiveness

- Study Overview : A randomized, placebo-controlled trial involving 282 patients with acute lung injury (ALI) tested the hypothesis that aerosolized albuterol would improve clinical outcomes. The primary outcome was ventilator-free days. The results suggested that aerosolized albuterol does not significantly improve clinical outcomes in patients with ALI, indicating that routine β2-agonist therapy in mechanically ventilated patients with ALI cannot be recommended (Lung, 2011).

特性

CAS番号 |

149234-08-2 |

|---|---|

製品名 |

Albuterol adipate |

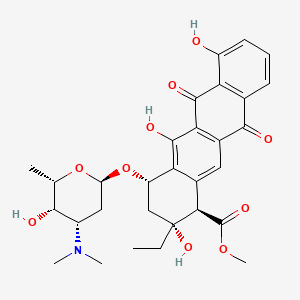

分子式 |

C32H52N2O10 |

分子量 |

624.8 g/mol |

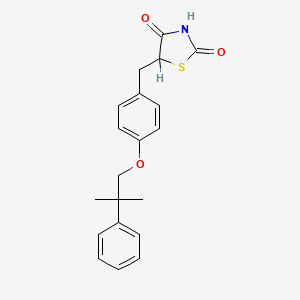

IUPAC名 |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |

InChI |

InChI=1S/2C13H21NO3.C6H10O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |

InChIキー |

VNBHFEGZBMWMGV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

正規SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Albuterol adipate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)

![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)